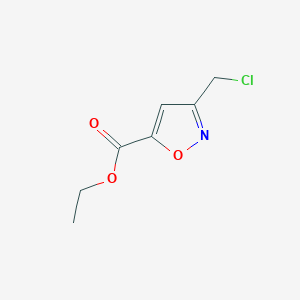![molecular formula C18H25NO4S B1406538 Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate CAS No. 1628466-33-0](/img/structure/B1406538.png)
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate
説明
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate, also known as MTBS, is a synthetic organic compound that is used in a variety of scientific research applications. MTBS is a white crystalline solid that is insoluble in water, but soluble in organic solvents. It is an important intermediate for the synthesis of complex molecules, and is used in the production of pharmaceuticals, agrochemicals, and other chemicals.
科学的研究の応用
Synthesis and Chemical Transformations
One area of research focuses on the synthesis and chemical transformations of related bicyclic compounds. For instance, studies have described the reduction and nitrosation reactions of 6-hydroxyimino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane, leading to the formation of various rearrangement products (Bondavalli, Ranise, Schenone, & Lanteri, 1978). Another study highlighted the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, providing a pathway to synthesize substituted 3-azabicyclo[3.3.0]octanes (Flynn, Zabrowski, & Nosal, 1992).
Biological Activities
Another aspect of research involves evaluating the biological activities of compounds structurally similar to Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate. For example, the synthesis and antileishmanial activity of methyl 4-(7-hydroxy-4,4,8-trimethyl-3-oxabicyclo[3.3.1]nonan-2-yl)benzoate were investigated, showing promising effects against the parasite (Bhalla, Sultana, Chiranjivi, Saikia, & Dubey, 2017).
Photolysis and Environmental Stability
Research has also been conducted on the photolysis and environmental stability of related compounds. For example, the photolysis of tribenuron-methyl, a compound with a similar sulfonyl benzoate structure, was studied on various surfaces, revealing the formation of multiple photoproducts and providing insights into its environmental degradation pathways (Bhattacharjeel & Dureja, 2002).
特性
IUPAC Name |
methyl 4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4S/c1-17(2)9-14-10-18(3,11-17)12-19(14)24(21,22)15-7-5-13(6-8-15)16(20)23-4/h5-8,14H,9-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDWKEXZMMAUGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((1,3,3-trimethyl-6-azabicyclo-[3.2.1]octan-6-yl)sulfonyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanol, 2-[(3-amino-1,2-benzisoxazol-6-yl)oxy]-](/img/structure/B1406458.png)


![4-Chloro-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1406462.png)






![1-[(2-Chloro-4-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B1406478.png)